Thalictruberine

説明

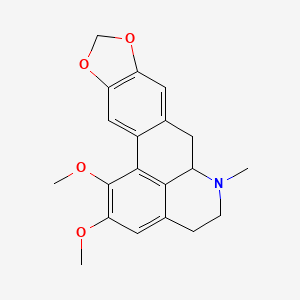

Thalictruberine (C₃₇H₄₀N₂O₆, molecular weight 608.74 g/mol) is a naturally occurring isoquinoline alkaloid isolated from plants in the Thalictrum genus, including Thalictrum lucidum, T. minus, and T. thunbergii . It crystallizes as needles with a melting point of 161°C and demonstrates significant bioactivity, including antineoplastic and cytotoxic effects. For example, it exhibits an ED₅₀ of 13 μg/mL against HeLa cells . Structurally, it features a complex tetracyclic backbone with methoxy and hydroxyl substituents, which are critical for its pharmacological interactions.

特性

IUPAC Name |

18,19-dimethoxy-13-methyl-5,7-dioxa-13-azapentacyclo[10.7.1.02,10.04,8.016,20]icosa-1(20),2,4(8),9,16,18-hexaene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21NO4/c1-21-5-4-11-7-17(22-2)20(23-3)19-13-9-16-15(24-10-25-16)8-12(13)6-14(21)18(11)19/h7-9,14H,4-6,10H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSVWKHTVFGTTKJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=CC(=C(C3=C2C1CC4=CC5=C(C=C43)OCO5)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00962816 | |

| Record name | 1,2-Dimethoxy-6-methyl-5,6,6a,7-tetrahydro-4H,10H-benzo[de][1,3]benzodioxolo[5,6-g]quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00962816 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

339.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42971-15-3 | |

| Record name | Thalictruberine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042971153 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-Dimethoxy-6-methyl-5,6,6a,7-tetrahydro-4H,10H-benzo[de][1,3]benzodioxolo[5,6-g]quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00962816 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

類似化合物との比較

Structural Analogues

Thalictruberine belongs to the isoquinoline alkaloid family, sharing structural motifs with other Thalictrum-derived compounds:

Key Structural Differences :

- This compound lacks the dimeric benzylisoquinoline framework seen in tetrandrine.

- Thalictrimine has an extra hydroxyl group, enhancing its polarity compared to this compound .

Pharmacological Activity Comparison

This compound and related compounds exhibit diverse receptor-binding profiles and therapeutic potentials:

Table 1: Receptor Inhibition Activity (5-HT1e Receptor)

| Compound | Target Receptor | Inhibition Parameter | Value (nM) | Source |

|---|---|---|---|---|

| This compound | 5-HT1e | Ki | 10,000 | AATBio |

| Methylaplysinopsin | 5-HT1e | Ki | 10,000 | AATBio |

| Tetrandrine | Ca²⁺ Channels | IC₅₀ | 1,200 | Literature |

Key Findings :

- This compound and methylaplysinopsin show identical Ki values (10,000 nM) for 5-HT1e receptor inhibition, suggesting similar ligand-receptor interaction inefficiency .

- Tetrandrine, while structurally distinct, demonstrates stronger activity against calcium channels, highlighting the role of dimeric structures in ion channel modulation .

Cytotoxic and Antineoplastic Effects

Contrasts :

- This compound’s moderate cytotoxicity (ED₅₀ = 13 μg/mL) is overshadowed by thapsigargin’s nanomolar potency, likely due to differences in mechanisms (e.g., SERCA inhibition vs. DNA intercalation) .

- Thalictrimine’s superior activity in leukemia models suggests hydroxylation enhances bioavailability or target affinity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。